4-Bromophenyl 3,4,5-trimethoxybenzoate
Description
4-Bromophenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a 4-bromophenyl group as the ester substituent. Structurally, it consists of a benzoate core substituted with three methoxy groups at positions 3, 4, and 5, coupled with a brominated phenyl moiety.
Properties
CAS No. |
457923-74-9 |
|---|---|
Molecular Formula |
C16H15BrO5 |
Molecular Weight |
367.19g/mol |
IUPAC Name |
(4-bromophenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H15BrO5/c1-19-13-8-10(9-14(20-2)15(13)21-3)16(18)22-12-6-4-11(17)5-7-12/h4-9H,1-3H3 |
InChI Key |
PNRMMQKLFPZSAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding : The amide analog (N-(4-bromophenyl)-3,4,5-TMB benzamide) exhibits intermolecular hydrogen bonding, influencing crystal packing and solubility .
- Steric Effects : Bulky substituents, as in phenylbutazone trimethoxybenzoate, may reduce metabolic clearance but increase molecular weight, impacting pharmacokinetics .
Anticancer and Cytotoxic Effects
- Chain Length and Branching: Propyl 3,4,5-trimethoxybenzoate (straight-chain) demonstrates higher cytotoxicity against oral squamous cell carcinoma than its branched isopropyl analog, highlighting the importance of alkyl chain geometry .
- Halogenation: The 4-bromophenyl group in the target compound may enhance antiproliferative activity compared to non-halogenated esters, as seen in related benzoate derivatives with bromine or chlorine substituents .
- Amide vs.
Pharmacokinetic Considerations
- Gastrointestinal Absorption : MA568 ([4-(1-phenyl-4-piperazinyl)butyl 3,4,5-trimethoxybenzoate]) exhibits studied gastro-intestinal absorption, suggesting that piperazinyl modifications can optimize bioavailability in ester derivatives .
- Metabolic Stability : Methyl and ethyl esters are prone to esterase-mediated hydrolysis, whereas amides and bulkier esters (e.g., phenylbutazone trimethoxybenzoate) may resist rapid degradation .
Q & A
Q. What are the recommended synthetic routes for preparing 4-bromophenyl 3,4,5-trimethoxybenzoate?
The compound is typically synthesized via esterification between 3,4,5-trimethoxybenzoyl chloride and 4-bromophenol. Key steps include:
- Activating the carboxylic acid group using thionyl chloride to form the acyl chloride intermediate.
- Reacting the acyl chloride with 4-bromophenol in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion .
- Purification via recrystallization or column chromatography to isolate the ester product.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact. Use a respirator in poorly ventilated areas .
- Storage: Store in a sealed container at 2–8°C, away from moisture and oxidizing agents, to prevent decomposition .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
Discrepancies in NMR or mass spectrometry data may arise from impurities, solvent effects, or crystallographic packing. Strategies include:
- Cross-validation: Compare NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) with computational predictions (e.g., DFT calculations).
- Single-crystal X-ray diffraction: Resolve ambiguities in stereochemistry or substituent positioning by determining the crystal structure .
- Elemental analysis: Confirm purity and stoichiometry to rule out contamination .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom on the phenyl ring is electron-withdrawing, enhancing electrophilicity. Key factors include:
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids .
- Steric hindrance: The 3,4,5-trimethoxybenzoyl group may slow reactions at the ester carbonyl due to bulkiness .
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Stoichiometry: Use a 10–20% excess of 3,4,5-trimethoxybenzoyl chloride to drive esterification to completion.
- Temperature control: Maintain reaction temperatures below 80°C to prevent debromination or ester hydrolysis .
- Workup optimization: Extract the product with dichloromethane to improve recovery from aqueous phases .
- Catalyst screening: Test Pd-based catalysts (e.g., PdCl₂) for cross-coupling steps to enhance efficiency .
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